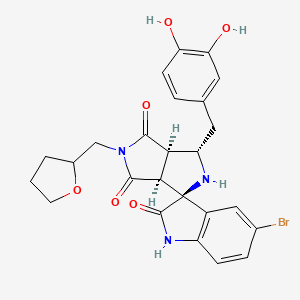![molecular formula C24H32N6O4 B12617653 7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One](/img/structure/B12617653.png)
7-(6-Methoxypyridin-3-Yl)-3-{[2-(Morpholin-4-Yl)ethyl]amino}-1-(2-Propoxyethyl)pyrido[3,4-B]pyrazin-2(1h)-One
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of its rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Pyrido[3,4-b]pyrazin-2(1H)-one Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The methoxy-pyridinyl, morpholinyl-ethyl, and propoxyethyl groups are introduced through various substitution reactions, often involving nucleophilic or electrophilic reagents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- involves interaction with specific molecular targets and pathways. This may include:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Interaction with Receptors: Modulation of receptor activity.
Pathway Modulation: Influence on cellular signaling pathways.
類似化合物との比較
Similar Compounds
Pyrido[3,4-b]pyrazin-2(1H)-one Derivatives: Compounds with similar core structures but different substituents.
Other Heterocyclic Compounds: Compounds with different heteroatoms or ring structures.
Uniqueness
Pyrido[3,4-b]pyrazin-2(1H)-one, 7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-1-(2-propoxyethyl)- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
特性
分子式 |
C24H32N6O4 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
7-(6-methoxypyridin-3-yl)-3-(2-morpholin-4-ylethylamino)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C24H32N6O4/c1-3-11-33-14-10-30-21-15-19(18-4-5-22(32-2)27-16-18)26-17-20(21)28-23(24(30)31)25-6-7-29-8-12-34-13-9-29/h4-5,15-17H,3,6-14H2,1-2H3,(H,25,28) |
InChIキー |
OFRWMWHKNKWEHT-UHFFFAOYSA-N |
正規SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)NCCN3CCOCC3)C4=CN=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-Amino-4-(2-methoxyethoxy)pyrido[3,2-d]pyrimidin-6(5H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12617573.png)
![6-chloro-N-[2-(2-fluorophenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12617581.png)
![(1R,6S,7R)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B12617586.png)
![1,1,1-Tris[(propan-2-yl)oxy]propane](/img/structure/B12617589.png)

![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12617600.png)


![2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12617620.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-methylmorpholine](/img/structure/B12617626.png)
![6-{[4-(Octyloxy)phenyl]methoxy}naphthalene-2-carbonitrile](/img/structure/B12617631.png)
![N-{(2S)-1-[(furan-2-ylmethyl)amino]-3-methyl-1-oxobutan-2-yl}-1-[(4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B12617638.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12617640.png)
methanone](/img/structure/B12617651.png)
